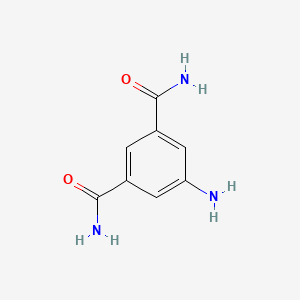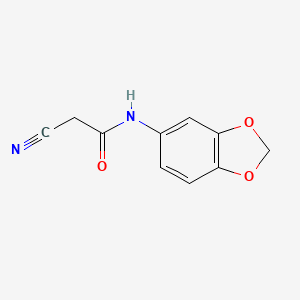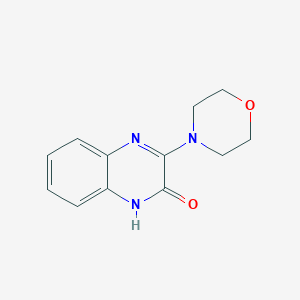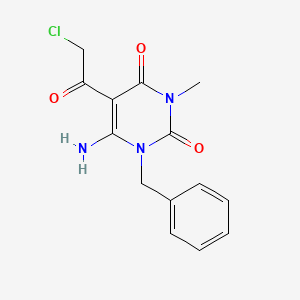![molecular formula C20H19NO B1271831 N-[4-(benciloxi)bencil]-N-fenilamina CAS No. 39860-75-8](/img/structure/B1271831.png)
N-[4-(benciloxi)bencil]-N-fenilamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(benzyloxy)benzyl]-N-phenylamine is an organic compound that features a benzyl group substituted with a benzyloxy group and a phenylamine moiety
Aplicaciones Científicas De Investigación
N-[4-(benzyloxy)benzyl]-N-phenylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
Target of Action
Benzylamine derivatives have been reported to inhibit the squalene synthase (sqs), a key enzyme in the sterol biosynthesis pathway .
Mode of Action
Benzylamines, in general, are known to interact with their targets through a process of electrophilic nitration and friedel-crafts acylation reactions . These reactions introduce deactivating, meta-directing substituents on an aromatic ring, leading to changes in the target’s function .
Biochemical Pathways
N-[4-(benzyloxy)benzyl]-N-phenylamine likely affects the sterol biosynthesis pathway, given its potential inhibition of squalene synthase . This enzyme catalyzes the first committed reaction in the sterol biosynthesis pathway. Inhibition of this enzyme can lead to a disturbance in cellular lipid content .
Pharmacokinetics
The compound’s chemical stability, permeability, and metabolic stability have been evaluated, suggesting that it has potential for optimization in drug development .
Result of Action
A series of N-[4-(benzyloxy)benzyl]-N-phenylamine derivatives were synthesized and evaluated for their ability to inhibit the M. tuberculosis H37Rv strain . Two of these compounds exhibited minimal inhibitory concentrations (MICs) similar to the first-line drug isoniazid . This suggests that the compound’s action results in the inhibition of bacterial growth.
Action Environment
The compound’s chemical stability suggests that it may be robust against various environmental conditions .
Análisis Bioquímico
Biochemical Properties
N-[4-(benzyloxy)benzyl]-N-phenylamine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. One of the primary enzymes it interacts with is squalene synthase (SQS), which is involved in the sterol biosynthesis pathway . By inhibiting SQS, N-[4-(benzyloxy)benzyl]-N-phenylamine disrupts the production of sterols, leading to alterations in cellular lipid content. Additionally, this compound has been shown to interact with other biomolecules such as proteins and lipids, further influencing biochemical pathways.
Cellular Effects
The effects of N-[4-(benzyloxy)benzyl]-N-phenylamine on various cell types and cellular processes are profound. In particular, this compound has been observed to induce oxidative stress in cells, leading to ultrastructural alterations . It affects cell signaling pathways by modulating the activity of key enzymes and proteins involved in these pathways. Furthermore, N-[4-(benzyloxy)benzyl]-N-phenylamine influences gene expression and cellular metabolism, resulting in changes in cell function and viability.
Molecular Mechanism
At the molecular level, N-[4-(benzyloxy)benzyl]-N-phenylamine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of squalene synthase, inhibiting its activity and preventing the synthesis of sterols . This inhibition leads to a cascade of biochemical events, including the accumulation of intermediate metabolites and the disruption of cellular lipid homeostasis. Additionally, N-[4-(benzyloxy)benzyl]-N-phenylamine may interact with other enzymes and proteins, further modulating their activity and influencing cellular processes.
Metabolic Pathways
N-[4-(benzyloxy)benzyl]-N-phenylamine is involved in several metabolic pathways, particularly those related to lipid metabolism. The compound interacts with enzymes such as squalene synthase, leading to alterations in the sterol biosynthesis pathway . Additionally, N-[4-(benzyloxy)benzyl]-N-phenylamine may influence other metabolic pathways by modulating the activity of key enzymes and affecting metabolite levels. These interactions highlight the compound’s role in regulating metabolic flux and maintaining cellular homeostasis.
Subcellular Localization
The subcellular localization of N-[4-(benzyloxy)benzyl]-N-phenylamine plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, N-[4-(benzyloxy)benzyl]-N-phenylamine may localize to the mitochondria, where it can influence mitochondrial function and induce oxidative stress . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and its effects on cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)benzyl]-N-phenylamine typically involves the reaction of 4-(benzyloxy)benzyl chloride with aniline. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of N-[4-(benzyloxy)benzyl]-N-phenylamine may involve similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(benzyloxy)benzyl]-N-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(benzyloxy)benzyl chloride
- N-(4-benzyloxybenzyl)-4-aminoquinoline
- 4-(benzyloxy)benzylamine
Uniqueness
N-[4-(benzyloxy)benzyl]-N-phenylamine is unique due to the presence of both benzyloxy and phenylamine groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
N-[(4-phenylmethoxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO/c1-3-7-18(8-4-1)16-22-20-13-11-17(12-14-20)15-21-19-9-5-2-6-10-19/h1-14,21H,15-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQPAJASLIOZHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368751 |
Source


|
| Record name | N-[4-(benzyloxy)benzyl]-N-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39860-75-8 |
Source


|
| Record name | N-[4-(benzyloxy)benzyl]-N-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide](/img/structure/B1271758.png)

![(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1271760.png)










